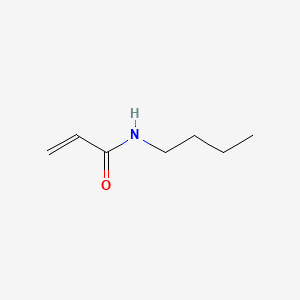

N-butylacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUCYWJQFRCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-04-6 | |

| Record name | 2-Propenamide, N-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50349092 | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-18-6 | |

| Record name | n-Butyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-n-Butylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-2-PROPENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Tert Butylacrylamide

Monomer Synthesis Routes

The synthesis of N-tert-butylacrylamide is effectively achieved through the Ritter reaction. vinatiorganics.comtonfengchem.comvinatiorganics.com This pathway involves the reaction of acrylonitrile (B1666552) with a source of the tert-butyl carbocation, catalyzed by a strong acid, typically sulfuric acid. psu.edugoogle.com The two primary sources for the tert-butyl group are isobutylene (B52900) and tert-butyl alcohol. vinatiorganics.compsu.edu The reaction using tert-butyl alcohol can be thought of as involving a hypothetical monohydrate derivative of isobutylene, ensuring the stoichiometric amount of water is present for the synthesis even in anhydrous media. psu.edu

When isobutylene and acrylonitrile are reacted in the presence of sulfuric acid, a mixture of N-tert-butylacrylamide and 2-acrylamide-2-methyl-propanesulfonic acid (AMPS) can be formed simultaneously. psu.edu However, the reaction between tert-butyl alcohol and acrylonitrile can be controlled to selectively produce N-tert-butylacrylamide as the main product under specific conditions. psu.edu

Optimization of the synthetic procedure for N-tert-butylacrylamide aims to maximize yield and purity. This can be achieved by carefully controlling reaction conditions and the choice of reagents. The use of tert-butyl acetate (B1210297) in conjunction with acetic acid has been identified as a method to optimize the synthesis. vinatiorganics.comtonfengchem.comvinatiorganics.comchemicalbook.com

Research has shown that high yields of N-tert-butylacrylamide can be obtained from the reaction of tert-butyl alcohol and acrylonitrile by using sulfuric acid at concentrations between 80-98% and maintaining mild temperatures. psu.edu For instance, using equimolar amounts of 98 wt% sulfuric acid and tert-butyl alcohol at 20-30 °C can lead to nearly quantitative conversions to NTBA within a few hours. psu.edu The reaction kinetics have been found to follow a second-order rate law up to approximately 50% conversion. psu.edu The yield of NTBA increases almost linearly with the amount of sulfuric acid added when the reaction is conducted in an excess of either anhydrous acetic acid or acrylonitrile as the solvent. psu.edu One documented procedure involves adding concentrated sulfuric acid to a solution of acrylonitrile, tert-butyl alcohol, and acetic acid at a temperature below 40°C, holding it at this temperature for one hour, which resulted in an 82.4% yield. prepchem.com

Table 1: Effect of Sulfuric Acid Concentration and Temperature on NTBA Synthesis

| Reactants | Catalyst Concentration | Temperature | Outcome | Reference |

|---|---|---|---|---|

| tert-Butylalcohol, Acrylonitrile | 80-98 wt% Sulfuric Acid | Mild Temperatures | High yields of NTBA | psu.edu |

| tert-Butylalcohol, Acrylonitrile | 98 wt% Sulfuric Acid (equimolar to t-BuOH) | 20-30 °C | Practically quantitative conversion | psu.edu |

| tert-Butylalcohol, Acrylonitrile | Concentrated or Fuming Sulfuric Acid | Higher Temperatures | Partial sulfonation, formation of AMPS | psu.edu |

The selection of precursor reactants is critical in the synthesis of N-tert-butylacrylamide. The most common precursors are a nitrile (acrylonitrile) and a source for the tert-butyl carbocation. psu.edu

Carbocation Source : Isobutylene and tert-butyl alcohol are the most frequently used precursors for generating the tert-butyl carbocation. psu.edu Tert-butyl acetate is also an effective and easily handled alternative, serving as a source of the tert-butyl carbocation. researchgate.net

Nitrile Source : Acrylonitrile is the standard nitrile used in this Ritter reaction. psu.edu Before use, it can be purified by washing with a sodium hydroxide (B78521) solution to remove inhibitors, followed by a wash with orthophosphoric acid to remove basic impurities, and then distilled under reduced pressure. rasayanjournal.co.inpsu.edurasayanjournal.co.in

Catalyst : Concentrated sulfuric acid is the typical catalyst. psu.edu The concentration of the acid significantly impacts the reaction, with concentrations below 98 wt% favoring the formation of NTBA, while higher concentrations or the use of fuming sulfuric acid, especially at elevated temperatures, can lead to the formation of AMPS as a side product. psu.edu

Purification Techniques for N-tert-butylacrylamide

Post-synthesis, the crude N-tert-butylacrylamide requires purification to remove unreacted precursors, catalysts, and by-products. google.com Distillation is not a practical method for purifying NTBA. google.com

Recrystallization is the primary method used for the purification of solid N-tert-butylacrylamide. google.com Various solvents can be employed for this process.

Solvents : Alcohols such as methyl alcohol, ethyl alcohol, and isopropyl alcohol are effective solvents due to the high solubility of NTBA in them. google.com Methanol is particularly preferred because of its high dissolving power and miscibility with water. google.com Warm, dry benzene (B151609) has also been used as a recrystallization solvent. rasayanjournal.co.inpsu.edu These alcohols can be used alone or in mixtures with other organic solvents like acrylonitrile, acetone, or ethyl acetate, provided the alcohol content is 50% by mass or more. google.com

Procedure : A general procedure involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization. For instance, crude NTBA can be recrystallized from methanol. rasayanjournal.co.in In another method, crude crystals are filtered, washed with cooled methyl alcohol, and then dried under reduced pressure. google.com The thermal initiator 2,2′-azobis(2-methylpropionitrile) (AIBN), often used in polymerization studies involving NTBA, is itself purified by recrystallization from methanol. mdpi.com

The initial workup of the reaction mixture is a crucial step before final purification. A common technique involves pouring the entire reaction mixture into ice water, which causes the N-tert-butylacrylamide to precipitate out of the aqueous solution. prepchem.comrasayanjournal.co.inpsu.edu The solid precipitate is then collected by filtration and washed with water. prepchem.com

In syntheses where 2-acrylamide-2-methylpropanesulfonic acid (ATBS) is a significant by-product, the process involves first separating the ATBS crystals from the reaction solution. google.com The remaining solution is then neutralized with an alkali, after which the crude NTBA is recovered as crystals. google.com To prevent discoloration of the final product during storage, these crude crystals can be contacted with an aqueous alkaline solution before being recrystallized from an alcohol. google.com This process yields a stable, white N-tert-butylacrylamide product. google.com

Polymerization Science and Reaction Kinetics of N Tert Butylacrylamide

Homopolymerization Mechanisms

The study of the homopolymerization of N-tert-butylacrylamide (NTBA) reveals insights into its reaction mechanisms, which are crucial for controlling the properties of the resulting polymer.

Radical Polymerization Studies

The homopolymerization of N-tert-butylacrylamide is frequently carried out via free radical polymerization. jocpr.comworldwidejournals.com This process is typically initiated by the thermal decomposition of an initiator, which generates free radicals that then propagate by adding to the double bond of the NTBA monomer.

Studies have investigated the kinetics of this polymerization. For instance, the radical homopolymerization of N-tert-butylacrylamide (t-BuAAm) has been examined in ethanol (B145695)/water solutions. researchgate.net While direct detection of short-chain branching in poly(t-BuAAm) has been challenging, a decrease in the rate of monomer conversion with lower monomer content suggests its occurrence. researchgate.net

The polymerization rate and resulting polymer molecular weights are influenced by various factors, including the monomer concentration. mdpi.com Research has shown that in conventional radical polymerizations of N-tert-butylacrylamide (TBAM), a decrease in monomer content can lead to a reduced rate of polymerization. mdpi.comcore.ac.uk

Influence of Reaction Conditions on Polymerization Rate

The rate of N-tert-butylacrylamide homopolymerization is highly sensitive to the reaction conditions, including the choice of solvent, temperature, and the initiator system employed.

The solvent plays a critical role in the radical polymerization of N-tert-butylacrylamide, primarily through its ability to form hydrogen bonds. nih.gov Polar solvents can interact with the monomer and the growing polymer chain, affecting the polymerization kinetics. mdpi.com For example, the polymerization of N-tert-butylacrylamide (tBuAAm) has been studied in mixtures of ethanol (EtOH) and water. mdpi.comnih.gov

The propagation rate coefficient (k_p_) for tBuAAm is influenced by the solvent composition. At 30°C and 10 wt% monomer concentration, the k_p_ was found to be 12.7 × 10³ L mol⁻¹ s⁻¹ in ethanol and increased to 13.8 × 10³ L mol⁻¹ s⁻¹ in a 75/25 w/w ethanol/water mixture. rsc.orgrsc.org This increase is attributed to hydrogen bonding effects. mdpi.com The k_p_ value for t-BuAAm was also observed to increase by 15% when the weight fraction of ethanol was reduced from 1 to 0.75 at a monomer weight fraction of 0.10 and a temperature of 30°C. researchgate.netmdpi.com

Hydrogen bonding between the C=O of an anhydride (B1165640) group and the NH of the amide in N-tert-butylacrylamide has been observed to influence its copolymerization with maleic anhydride, leading to a tendency for alternating copolymerization. researchgate.netselcuk.edu.tr Furthermore, increasing the N-tert-butylacrylamide fraction in dry copolymer films with N-isopropylacrylamide reduces both polarity and hydrogen-bonding ability. nih.gov

Temperature is a critical parameter that influences the kinetics of N-tert-butylacrylamide polymerization. The rate of polymerization generally increases with temperature, as this provides the necessary activation energy for the initiation and propagation steps. For instance, the copolymerization of NTBA with maleic anhydride has been carried out at 65°C. researchgate.netselcuk.edu.tr

Studies have shown that temperature affects the swelling behavior of hydrogels derived from NTBA. Hydrogels with 40–60% TBA content exhibit a swelling–deswelling transition in water that is dependent on temperature. capes.gov.br Specifically, a gel with 60% TBA showed a deswelling transition between 10°C and 28°C. capes.gov.br

The choice of initiator system is crucial for controlling the polymerization of N-tert-butylacrylamide. Various initiators have been employed in its polymerization and copolymerization.

A commonly used initiator is 2,2'-azobisisobutyronitrile (AIBN), which undergoes thermal decomposition to generate free radicals. jocpr.comresearchgate.netjocpr.com AIBN has been used in the copolymerization of NTBA with various comonomers in solvents like dimethylformamide (DMF) and dioxane at temperatures ranging from 60°C to 70°C. researchgate.netrasayanjournal.co.insphinxsai.compsu.edu

Redox initiator systems, such as ammonium (B1175870) persulfate, have also been utilized, particularly in aqueous media. worldwidejournals.com The decomposition of ammonium persulfate can be initiated thermally or by using redox activators like tetramethylethylenediamine (TEMED) or sodium bisulfite at lower temperatures. bme.hubme.hu The initiator system can significantly impact the nanoparticle microstructure and properties. bme.hubme.hu For instance, differences in the incorporation rate of acrylic acid were observed when using TEMED-catalyzed initiation compared to other systems. bme.hu

Other initiator systems reported for acrylic monomers include organoborane amine complexes activated by decomplexers containing at least one anhydride group. google.com

Copolymerization Strategies and Reactivity

N-tert-butylacrylamide is frequently copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications. google.com Understanding the reactivity ratios of the comonomers is essential for predicting the copolymer composition and structure.

Copolymerization of N-tert-butylacrylamide (NTB) has been carried out with a variety of comonomers using free radical solution polymerization. rasayanjournal.co.injchps.com The reactivity ratios, which describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer, are determined experimentally.

Several studies have reported the reactivity ratios for the copolymerization of NTBA with different monomers. These are often determined using methods like Fineman-Ross and Kelen-Tudos. researchgate.netrasayanjournal.co.insphinxsai.com

For example, in the copolymerization of NTB (monomer 1) with 2,4-dichlorophenyl methacrylate (B99206) (DCPMA) (monomer 2), the reactivity ratios were found to be r₁ = 0.83 and r₂ = 1.13. rasayanjournal.co.in This indicates that the growing chain ending in NTB prefers to add DCPMA, while the chain ending in DCPMA prefers to add another DCPMA monomer. rasayanjournal.co.in

In another study involving the copolymerization of NTB (monomer 1) with 7-acryloyloxy-4-methyl coumarin (B35378) (AMC) (monomer 2), the reactivity ratios were determined to be r₁ = 1.15 and r₂ = 0.70 (Fineman-Ross) and r₁ = 1.16 and r₂ = 0.72 (Kelen-Tudos). researchgate.netsphinxsai.com These values suggest that NTB is more reactive than AMC, and the product of the reactivity ratios (r₁r₂) being close to 1 (0.805) indicates the formation of a random copolymer. researchgate.netsphinxsai.com

The copolymerization of N-tert-butylacrylamide (NtBA) with ethylene (B1197577) glycol dimethacrylate (EDMA) yielded reactivity ratios of r₁(NtBA) = 0.26 and r₂(EDMA) = 7.05. tandfonline.com

The reactivity ratios for the copolymerization of N-tert-butylacrylamide (NTB) with quinolinyl methacrylate (QMA) were found to be r₁ > r₂, indicating that the resulting copolymer contains a higher proportion of NTB units. jchps.com Similarly, in the copolymerization with quinolinylacrylate (QA), the reactivity ratios were r₁(NTB) = 8.0 and r₂(QA) = 0.60, again showing the higher reactivity of NTB. jocpr.com

These studies demonstrate that by selecting appropriate comonomers and controlling the polymerization conditions, a wide range of copolymers with varying compositions and properties can be synthesized.

Interactive Data Table: Reactivity Ratios of N-tert-butylacrylamide (M1) with Various Comonomers (M2)

| Comonomer (M2) | r1 (NTBA) | r2 (Comonomer) | Method | Reference |

| 2,4-Dichlorophenyl methacrylate (DCPMA) | 0.83 | 1.13 | Fineman-Ross, Kelen-Tudos | rasayanjournal.co.in |

| 7-Acryloyloxy-4-methyl coumarin (AMC) | 1.15 | 0.70 | Fineman-Ross | researchgate.netsphinxsai.com |

| 7-Acryloyloxy-4-methyl coumarin (AMC) | 1.16 | 0.72 | Kelen-Tudos | researchgate.netsphinxsai.com |

| Ethylene glycol dimethacrylate (EDMA) | 0.26 | 7.05 | Kelen-Tüdos | tandfonline.com |

| Quinolinyl methacrylate (QMA) | > r2 | - | Fineman-Ross, Kelen-Tudos, Ext. K-T | jchps.com |

| Quinolinylacrylate (QA) | 8.0 | 0.60 | Fineman-Ross | jocpr.com |

| Quinolinylacrylate (QA) | 8.0 | 0.61 | Kelen-Tudos | jocpr.com |

| Methyl acrylate (B77674) (MA) | 0.71 | 1.12 | Terminal Model | rsc.org |

Free Radical Copolymerization Dynamics

The free radical copolymerization of N-tert-butylacrylamide (NTB) with various comonomers is a significant area of study for tailoring polymer properties. The dynamics of these reactions, including copolymer composition and polymerization rates, are influenced by factors such as the reactivity of the monomers and the solvent used. For instance, the copolymerization of NTB with 2,4-Dichlorophenyl methacrylate (DCPMA) has been carried out in a dimethylformamide (DMF) medium using azobisisobutyronitrile (AIBN) as an initiator. rasayanjournal.co.in The composition of the resulting copolymers can be determined using techniques like 1H-NMR spectroscopy. rasayanjournal.co.insphinxsai.com

The solvent can have a notable impact on the kinetics of copolymerization. Studies on the copolymerization of NTB and methyl acrylate (MA) in ethanol/water mixtures have shown that the composition-averaged propagation rate coefficient increases as the content of MA in the comonomer mixture rises. rsc.org The terminal model can effectively represent the copolymerization kinetics in ethanol-rich systems, provided the solvent's influence on homopropagation is taken into account. rsc.org However, this model may not be accurate for systems with higher water content. rsc.org Semi-batch reactions of NTB and MA in ethanol and water have been successfully conducted, demonstrating consistent product molar masses and compositions under various operating conditions. mdpi.com

Monomer Reactivity Ratios Determination

The determination of monomer reactivity ratios (r1 and r2) is crucial for understanding the copolymerization behavior of N-tert-butylacrylamide (NTB) with other monomers. These ratios indicate the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). tulane.edu

Fineman-Ross and Kelen-Tudos Methods

The Fineman-Ross and Kelen-Tudos methods are two widely used graphical techniques to determine monomer reactivity ratios from experimental copolymer composition data. rasayanjournal.co.insphinxsai.com These methods have been applied to various copolymer systems involving NTB.

For the copolymerization of NTB (M1) with 2,4-Dichlorophenyl methacrylate (DCPMA) (M2), the reactivity ratios were found to be r1 = 0.83 and r2 = 1.13. rasayanjournal.co.in The value of r1 being less than 1 suggests that the NTB-terminated radical prefers to add DCPMA, while the r2 value greater than 1 indicates that the DCPMA-terminated radical favors adding another DCPMA monomer. rasayanjournal.co.in

In the copolymerization of NTB (M1) with 7-acryloyloxy-4-methyl coumarin (AMC) (M2), the reactivity ratios were determined to be r1 = 1.15 and r2 = 0.70 by the Fineman-Ross method, and r1 = 1.16 and r2 = 0.72 by the Kelen-Tudos method. sphinxsai.com These values indicate that NTB is more reactive than AMC, with the NTB radical favoring homo-propagation and the AMC radical favoring cross-propagation. sphinxsai.com

For the copolymerization of NTB (M1) with Quinolinylacrylate (QA) (M2), the reactivity ratios were determined as r1 = 8.0 and r2 = 0.60 (Fineman-Ross) and r1 = 8.0 and r2 = 0.61 (Kelen-Tudos). jocpr.com The high r1 value signifies a strong preference for NTB homo-propagation. jocpr.com

A summary of reactivity ratios for various NTB copolymer systems is presented in the table below.

| Comonomer (M2) | r1 (NTB) | r2 (M2) | Method | Reference |

| 2,4-Dichlorophenyl methacrylate (DCPMA) | 0.83 | 1.13 | Fineman-Ross & Kelen-Tudos | rasayanjournal.co.in |

| 7-acryloyloxy-4-methyl coumarin (AMC) | 1.15 | 0.70 | Fineman-Ross | sphinxsai.com |

| 7-acryloyloxy-4-methyl coumarin (AMC) | 1.16 | 0.72 | Kelen-Tudos | sphinxsai.comresearchgate.net |

| Quinolinylacrylate (QA) | 8.0 | 0.60 | Fineman-Ross | jocpr.com |

| Quinolinylacrylate (QA) | 8.0 | 0.61 | Kelen-Tudos | jocpr.com |

| 7-methacryloyloxy-4-methyl coumarin (MAMC) | - | - | Fineman-Ross, Kelen-Tudos | researchgate.net |

| 2-methyl-N-1, 3-thiazole-2-acrylamide (TMA) | - | - | Fineman-Ross, Kelen-Tudos | researchgate.net |

Mean Sequence Length Analysis in Copolymers

The mean sequence length of monomer units in a copolymer provides insight into the arrangement of the monomers along the polymer chain. researchgate.net This analysis can be performed using the determined monomer reactivity ratios. jocpr.comresearchgate.net

In copolymers of N-tert-butylacrylamide (NTB) and 2,4-Dichlorophenyl methacrylate (DCPMA), it was observed that as the concentration of DCPMA in the monomer feed decreases, the number of DCPMA units in the polymer chain also decreases linearly. rasayanjournal.co.in Conversely, the number of NTB units increases as its concentration in the feed increases, suggesting a more ordered and less random copolymer structure. rasayanjournal.co.insphinxsai.com A similar trend was noted for copolymers of NTB and 7-acryloyloxy-4-methyl coumarin (AMC). sphinxsai.com

For copolymers of NTB and Quinolinylacrylate (QA), the mean sequence lengths were also estimated from the reactivity ratios. jocpr.com The analysis of mean sequence lengths for copolymers of NTB and 2-methyl-N-1, 3-thiazole-2-acrylamide (TMA) indicated that the copolymers are weakly ordered with a predominantly random distribution. researchgate.net

Alternating and Random Copolymer Formation Tendencies

The product of the monomer reactivity ratios (r1r2) provides an indication of the tendency for alternating or random copolymer formation. sphinxsai.com

If r1r2 ≈ 1 , the copolymer tends to have a random distribution of monomer units. tulane.edu

If r1r2 ≈ 0 , there is a strong tendency for the monomers to alternate along the polymer chain. tulane.edu

If r1r2 > 1 , the copolymer tends to form blocks of each monomer. jocpr.com

In the copolymerization of N-tert-butylacrylamide (NTB) with 7-acryloyloxy-4-methyl coumarin (AMC), the product of the reactivity ratios (r1r2) was calculated to be 0.805. sphinxsai.com This value, being close to 1, suggests the formation of a random copolymer. sphinxsai.com However, since the individual reactivity ratios are not close to unity, the distribution is not perfectly random. sphinxsai.com

For the copolymerization of NTB with Quinolinylacrylate (QA), the product r1r2 is greater than 1, which indicates the formation of weakly ordered copolymers with a predominantly random distribution of monomer units. jocpr.com

The copolymerization of N,N-dimethylacrylamide (DMAA) and n-butyl acrylate (nBA) via Atom Transfer Radical Polymerization (ATRP) resulted in a nearly random copolymer, with reactivity ratios of rDMAA = 1.16 and rnBA = 1.01. acs.org

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that has been explored for the polymerization of N-tert-butylacrylamide (NTB). However, the success of ATRP for (meth)acrylamides can be challenging. acs.org

Initial attempts to polymerize NTB using common ATRP catalyst systems with ligands like linear amines or bipyridines showed very low conversions. acs.org The use of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam) as a ligand resulted in high yields but with poor control over the polymerization. acs.org This lack of control has been attributed to factors such as the loss of bromine end groups through cyclization and the potential for poly(meth)acrylamides to complex with the copper catalyst, reducing its activity. acs.org

Despite these challenges, good control over the polymerization of (meth)acrylamides, including NTB, was achieved using a catalyst system composed of CuICl and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) at ambient temperatures. cmu.edu Surface-initiated ATRP has also been employed to graft poly(N-tert-butylacrylamide) brushes onto parylene C surfaces. nih.gov Furthermore, thermoresponsive copolymer brushes of N-isopropylacrylamide, N,N-dimethylaminopropyl acrylamide (B121943), and NTB have been synthesized via surface-initiated ATRP. frontiersin.org

Reversible Addition-Fragmentation Chain Transfer (RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.netwikipedia.org This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org The RAFT process is compatible with a wide array of monomers, including N-tert-butylacrylamide (TBAm), and can be conducted under various reaction conditions. wikipedia.orgresearchgate.net

The polymerization of hydrophobic acrylamide derivatives, such as TBAm, has been successfully achieved using RAFT. researchgate.net Studies have compared the homopolymerization of TBAm, N-octadecylacrylamide (ODAm), and N-diphenylmethylacrylamide (DPMAm) using azobis(isobutyronitrile) (AIBN) as the initiator and tert-butyl dithiobenzoate (tBDB) as the CTA. researchgate.net TBAm exhibited well-controlled polymerization, achieving polydispersity indices (PDI) below 1.3 for number average molecular weights (Mn) up to 30,000 g·mol⁻¹ and conversions up to 70%. researchgate.net The molecular weights of poly(TBAm) have been determined using various techniques, including size exclusion chromatography/on-line light scattering detector (SEC/LSD), ¹H NMR, ¹³C NMR, and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS), showing good agreement with theoretical values. researchgate.net

The kinetics of RAFT polymerization are influenced by several experimental parameters, including the [CTA]/[AIBN] ratio and the [Monomer]/[CTA] ratio. researchgate.netresearchgate.net A detailed kinetic study on the RAFT polymerization of N-acryloyl morpholine (B109124) (NAM), another bi-substituted acrylamide, revealed that a high [CTA]/[AIBN] ratio led to a long induction period, which could be mitigated by using a macroCTA. researchgate.net Interestingly, for NAM, increasing the temperature from 60 to 90 °C improved the control over molecular weight and PDI. researchgate.net An optimal [CTA]/[AIBN] ratio was also identified, as a very high ratio resulted in a loss of control. researchgate.net

The synthesis of amphiphilic block copolymers containing poly(N-tert-butylacrylamide) (PTBAm) has been successfully demonstrated via RAFT. For instance, poly(N-tert-butyl acrylamide)-b-poly(N-acryloylmorpholine) (poly(TBAm-b-NAM)) block copolymers were synthesized, and the polymerization order was found to affect the conversion and control over molecular weights. researchgate.net Furthermore, linear ABC triblock copolymers of quaternized 2-(dimethylamino)ethyl methacrylate (QDMAEMA), tert-butyl acrylamide (tBAA), and N,N-dimethyl acrylamide (DMA) have been synthesized with precise control over the degree of polymerization of each block. rsc.org

A study investigating the chain transfer kinetics of a specific RAFT agent, Rhodixan® A1, with various acrylamide monomers, including N-tert-butylacrylamide, provided insights into the transfer coefficients. mdpi.com For t-BuAm, a macro-RAFT/MADIX agent was synthesized to determine the interchange transfer coefficient. mdpi.com

Table 1: RAFT Polymerization of N-tert-butylacrylamide and Related Monomers

| Monomer | Initiator | CTA | [CTA]/[AIBN] | Mn (g·mol⁻¹) | PDI | Conversion (%) | Reference |

| TBAm | AIBN | tBDB | - | up to 30,000 | < 1.3 | up to 70 | researchgate.net |

| NAM | AIBN | tBDB | 3.3 to 10 | - | - | - | researchgate.net |

| t-BuAm | AIBN | Rhodixan® A1 | - | 1500 (theory: 1400) | - | - | mdpi.com |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent reversible-deactivation radical polymerization (RDRP) method. tandfonline.com While initially limited to styrenic monomers when using first-generation nitroxides like TEMPO, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (B1625237) (TIPNO), has expanded the scope of NMP to include the polymerization of acrylamides and acrylates. mdpi.comresearchgate.net

The copolymerization of N-isopropylacrylamide (NIPAAm) and N-tert-butylacrylamide (tBAAm) has been successfully performed via NMP using an AIBN/SG1 system or a polystyrene-SG1 macro-initiator. rsc.org However, the NMP of TBAm can be affected by chain transfer to the solvent, particularly when using alcohols. universityofgalway.ie A study investigating this phenomenon found that the chain transfer to solvent constant increased with the number of methylene (B1212753) units in linear alcohol solvents. universityofgalway.ie The use of a branched alcohol, 3-methyl-3-pentanol, resulted in the lowest chain transfer, allowing for the synthesis of higher molecular weight polymers. universityofgalway.ie

The synthesis of high-molecular-weight poly(tert-butyl acrylate) via NMP has also been studied, highlighting the effect of chain transfer to the solvent. researchgate.net The development of nitroxides like SG1 has been crucial for the successful polymerization of such monomers. researchgate.net

Table 2: Nitroxide-Mediated Polymerization of N-tert-butylacrylamide

| Monomer(s) | Nitroxide | Initiator System | Solvent | Key Finding | Reference |

| NIPAAm and tBAAm | SG1 | AIBN/SG1 or Polystyrene-SG1 | - | Successful copolymerization | rsc.org |

| TBAm | - | - | Alcohols | Chain transfer to solvent observed | universityofgalway.ie |

Advanced Polymer Architectures

Graft Copolymerization on Biopolymeric Scaffolds

Graft copolymerization is a powerful technique to modify the properties of natural polymers by attaching synthetic polymer chains. Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, has been used as a backbone for the graft copolymerization of N-tert-butylacrylamide (NtBAM). researchgate.net This process has been carried out using a free radical method, and the resulting graft copolymer, chitosan-graft-poly(N‑tert‑butylacrylamide), has been characterized by various analytical techniques. researchgate.net Such materials are of interest for applications like wastewater treatment due to their adsorbent properties. researchgate.net

Similarly, hyaluronan, another important biopolymer, has been grafted with copolymers of N-isopropylacrylamide (NIPAAm) and NtBAAm. researchgate.netscirp.org These thermoresponsive graft copolymers, such as P(NIPAAm-co-NtBAAm)-g-HA, exhibit a lower critical solution temperature (LCST) that can be tuned by adjusting the ratio of the comonomers. researchgate.netscirp.org The incorporation of the more hydrophobic NtBAAm lowers the LCST, making these materials suitable for applications like injectable scaffolds in tissue engineering. researchgate.netscirp.orgnih.gov For example, a P(NIPAAm-co-NtBAAm)-g-HA with a 95/5 molar ratio of NIPAAm/NtBAAm showed a decrease in LCST. researchgate.net

Alginate, another polysaccharide, has also been used as a backbone for creating thermoresponsive hydrogels. nih.govsciforum.net Graft copolymers of sodium-alginate with side chains of poly(N-isopropylacrylamide-co-N-tertiary-butyl-acrylamide) [ALG-g-P(NIPAM-co-NtBAM)] have been synthesized. sciforum.net These materials form hydrogels that respond to temperature changes, with the potential for use in drug delivery and cell transplantation. sciforum.net

Asymmetric Radical Cyclopolymerization

Asymmetric radical cyclopolymerization is a specialized polymerization technique used to create optically active polymers from achiral monomers. This has been demonstrated with N-allyl-N-tert-butylacrylamide (AltBAAm), a non-conjugated diene monomer. nii.ac.jpsci-hub.se

Chiral induction in the radical cyclopolymerization of AltBAAm has been achieved by conducting the polymerization at low temperatures in the presence of chiral templates. nii.ac.jpsci-hub.se One successful approach involves the use of chiral tartrates, such as diethyl L-tartrate (L-EtTar) and di-n-butyl L-tartrate (L-BuTar), in toluene. nii.ac.jpsci-hub.seresearchgate.net The mechanism is believed to involve the formation of a hydrogen-bond-assisted complex between the achiral AltBAAm monomer and the chiral tartrate. nii.ac.jpsci-hub.se This interaction influences the stereochemistry of the cyclization process. For example, polymerization at -80 °C in the presence of L-EtTar resulted in a polymer with a specific rotation of -4.8°. nii.ac.jpresearchgate.netresearchgate.netnii.ac.jp The steric hindrance of the tert-butyl group in AltBAAm favors a completely s-cis conformation, which leads to almost complete cyclization to form a 5-membered ring. nii.ac.jpsci-hub.se

The cyclopolymerization of AltBAAm generates two asymmetric carbons in each repeating unit, leading to the possibility of four different stereochemical structures. nii.ac.jpsci-hub.se The use of L-tartrates as chiral inducers leads to the preferential formation of specific stereoisomers. nii.ac.jpsci-hub.se By comparing the ¹H NMR spectra of the resulting polymers (after removal of the tert-butyl groups) with model compounds (cis- and trans-3-ethyl-4-methyl-2-pyrrolidones), it was determined that the trans configuration is preferentially formed. nii.ac.jpsci-hub.seresearchgate.net

Taking into account the negative specific rotation values of the polymers obtained with L-tartrates, it was concluded that the (3S,4S)-trans-unit is predominantly formed. nii.ac.jpsci-hub.seresearchgate.net This preferential formation is attributed to the hydrogen-bond-assisted complexation of AltBAAm with the L-tartrates. nii.ac.jpsci-hub.se The stereoregularity of the polymer can be influenced by the choice of the chiral tartrate. sci-hub.se

Self-Assembly Principles in Polymer Systems

The self-assembly of polymers containing N-tert-butylacrylamide (NTBAM) is a subject of significant interest, primarily driven by the unique properties that these systems exhibit. In solution, amphiphilic block copolymers containing a poly(N-tert-butylacrylamide) (PNTBAM) block can self-assemble into various morphologies, such as micelles and gels. rsc.orgrsc.orgresearchgate.net The nature of the solvent plays a crucial role in this process. For instance, in a selective solvent that favors one block over the other, the polymer chains will aggregate to minimize the unfavorable interactions of the insoluble block with the solvent. rsc.orgrsc.org

Diblock copolymers of styrene (B11656) and N-tert-butylacrylamide (PS-b-PNTBAM) in 1-octanol (B28484), a selective solvent for the PNTBAM block, have been shown to form spherical micelles. rsc.orgacs.orgnih.gov These micelles consist of a core of the insoluble polystyrene block and a corona of the soluble PNTBAM block. acs.orgnih.gov The formation and size of these micelles are influenced by temperature. Dynamic light scattering (DLS) studies have revealed that the hydrodynamic radius of these micelles tends to decrease with increasing temperature. acs.orgnih.gov

At higher concentrations, these micellar solutions can undergo a transition to a gel state, forming clear, glassy gels. rsc.orgrsc.org This transition from a liquid-like (micellar solution) to a solid-like (gel) behavior is a key characteristic of these systems. acs.org The critical gelation concentration (c_g), which is the concentration at which this transition occurs, can be determined through rheological measurements. For a specific PS-b-PNTBAM diblock copolymer (S278NtBAM517) in 1-octanol, the critical gelation concentration was found to be 11.3 wt%. rsc.org

The self-assembly behavior is not limited to diblock copolymers. Graft copolymers, where side chains of PNTBAM are grafted onto a different polymer backbone, also exhibit self-assembly. For example, methylcellulose (B11928114) grafted with PNTBAM (MC-g-PNTBAM) self-assembles in water to form nanogels. nih.gov This assembly is driven by the hydrophobic interactions of the grafted PNTBAM side chains. nih.gov The degree of hydrophobic modification can be controlled by altering the synthesis conditions, which in turn allows for tuning the properties of the resulting nanogels. nih.gov

Furthermore, the incorporation of N-tert-butylacrylamide into stimuli-responsive polymer systems allows for the creation of materials that can self-assemble or change their assembled structure in response to external triggers like temperature. rsc.organnualreviews.org For instance, copolymers of N-isopropylacrylamide (NIPAM) and NTBAM exhibit a lower critical solution temperature (LCST), a temperature above which the polymer becomes insoluble and phase separates from the aqueous solution. rsc.orgscitechnol.com This thermoresponsive behavior can be exploited to induce self-assembly or to trigger changes in the morphology of pre-assembled structures. rsc.orgresearchgate.net

The following table summarizes the self-assembly behavior of some N-tert-butylacrylamide-containing polymer systems:

| Polymer System | Solvent | Assembled Structure | Driving Force/Stimulus | Reference |

| Polystyrene-block-poly(N-tert-butylacrylamide) (PS-b-PNTBAM) | 1-Octanol | Spherical Micelles, Gels | Solvophobicity of PS block | rsc.orgrsc.orgacs.org |

| Methylcellulose-graft-poly(N-tert-butylacrylamide) (MC-g-PNTBAM) | Water | Nanogels | Hydrophobic interactions of PNTBAM | nih.gov |

| Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) | Aqueous Solution | Aggregates (above LCST) | Temperature | rsc.orgscitechnol.com |

Branched Macromolecular Structures

Branched macromolecular structures incorporating N-tert-butylacrylamide have been synthesized through various controlled radical polymerization techniques, leading to polymers with unique architectures and properties. acs.orggoogle.com These structures include star polymers and hyperbranched polymers.

Star polymers with arms composed of or containing N-tert-butylacrylamide have been synthesized using methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP). researchgate.netacs.orgmdpi.com In the "core-first" approach for synthesizing star polymers, a multifunctional initiator is used to simultaneously grow multiple polymer arms. researchgate.net This method allows for the creation of star polymers with a defined number of arms. researchgate.net For example, star polymers with arms of poly(N-tert-butylacrylamide) have been synthesized, and these can be further chain-extended to form star block copolymers. acs.org

The synthesis of starlike branched polyacrylamides has been achieved through the RAFT copolymerization of acrylamide and a cross-linking agent, followed by chain extension with monomers like N-tert-butylacrylamide. acs.org The resulting star polymers possess initiating sites at their chain ends, enabling the synthesis of more complex architectures such as star-block copolymers. acs.org The properties of these star polymers are influenced by factors like the concentration of the cross-linker and the molar ratio of the cross-linker to the initiator. acs.org

Hyperbranched polymers represent another class of branched macromolecules. Hyperbranched poly(bis(N,N-propyl acryl amide))s have been synthesized via RAFT polymerization, exhibiting a lower critical solution temperature (LCST) due to a balance between hydrophilic and hydrophobic groups. mdpi.comresearchgate.net The degree of branching in these polymers can be high, leading to a compact, globular topology. mdpi.comresearchgate.net

A general method for creating polymers with branches upon branches involves carrying out polymerization in a way that promotes frequent chain transfer events, terminating each polymer chain with a polymerizable olefinic group. google.com Subsequent reincorporation of these macromonomers leads to the formation of highly branched or hyperbranched structures. google.com N-tert-butylacrylamide is listed as a suitable monomer for this type of polymerization process. google.com

The table below provides examples of branched macromolecular structures based on N-tert-butylacrylamide.

| Branched Structure | Monomers | Synthesis Method | Key Features | Reference(s) |

| Starlike Branched Polyacrylamides | Acrylamide, N,N'-methylenebis(acrylamide), N-tert-butylacrylamide | RAFT Polymerization | Core-first synthesis, chain-end functionality | acs.org |

| Star Polymers | N-tert-butylacrylamide | RAFT, NMP | Defined number of arms, potential for block copolymer formation | researchgate.netacs.orgmdpi.com |

| Hyperbranched Polymers | Bis(N,N-propyl acryl amide) | RAFT Polymerization | High degree of branching, LCST behavior | mdpi.comresearchgate.net |

| Branch-upon-Branch Polymers | N-tert-butylacrylamide | Free Radical Polymerization with Chain Transfer | Highly branched architecture, terminal polymerizable groups | google.com |

Advanced Characterization and Structure Property Relationships of N Tert Butylacrylamide Based Polymers

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are fundamental tools for the detailed investigation of NTBA-based polymers. They offer qualitative and quantitative information about the polymer's chemical structure, functional groups, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the successful polymerization of NTBA and to determine the composition of its copolymers. jocpr.comresearchgate.netmetu.edu.tr

In the ¹H-NMR spectrum of NTBA monomer, characteristic peaks are observed for the tert-butyl protons at approximately 1.42 ppm, vinyl protons in the range of 5.59-6.28 ppm, and the N-H proton at around 7.27 ppm. jocpr.com Following polymerization, the disappearance of the vinyl proton signals and the appearance of broad signals for the polymer backbone protons confirm the formation of poly(N-tert-butylacrylamide) (PNTBA). For copolymers, the ¹H-NMR spectra allow for the determination of the copolymer composition by integrating the characteristic peaks of the respective monomer units. jocpr.comresearchgate.net For instance, in copolymers of NTBA and 7-acryloyloxy-4-methyl coumarin (B35378) (AMC), the copolymer composition can be determined from the ¹H-NMR analysis. researchgate.net Similarly, for copolymers of NTBA with quinolinylacrylate (QA), peaks corresponding to the tert-butyl group (1.1 - 1.4 ppm), the polymer backbone (1.5 – 2.5 ppm and 2.9 ppm), aromatic protons (7.0 -7.7 ppm), and the N-H proton (8.0 - 8.1 ppm) are identifiable. jocpr.com

¹³C-NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. Although less frequently detailed in routine characterization, it can be used to detect subtle structural features such as branching, which may not be apparent in ¹H-NMR spectra. mdpi.com However, in some cases, the levels of short-chain branching in PNTBA produced by certain methods were below the detection limit of ¹³C-NMR. mdpi.com

Table 1: Representative ¹H-NMR Chemical Shifts for NTBA Monomer and Copolymers

| Functional Group | Monomer (NTBA) Chemical Shift (ppm) | Copolymer (NTB-co-QA) Chemical Shift (ppm) |

|---|---|---|

| tert-butyl protons | 1.42 | 1.1 - 1.4 |

| Vinyl protons | 5.59 - 6.28 | - |

| N-H proton | 7.27 | 8.0 - 8.1 |

| Polymer backbone (CH, CH₂) | - | 1.5 - 2.5 and 2.9 |

| Aromatic protons (from QA) | - | 7.0 - 7.7 |

Data sourced from JOCPR. jocpr.com

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, confirming its chemical structure. For PNTBA-based polymers, FT-IR spectra provide evidence of polymerization and the incorporation of comonomers. worldwidejournals.com

The FT-IR spectrum of PNTBA typically shows characteristic absorption bands corresponding to the N-H stretching vibration, the C=O stretching of the amide I band, and the N-H bending of the amide II band. The presence of Fe-O stretching frequency in an FT-IR spectrum can confirm the presence of magnetic particles within a poly(NTB-co-AM/MA) ferrogel. worldwidejournals.com In graft copolymers, such as chitosan-graft-poly(N-tert-BAAm), FT-IR is used to confirm the successful grafting of the PNTBA chains onto the chitosan (B1678972) backbone. researchgate.net The technique is also invaluable for confirming the structure of newly synthesized monomers used in copolymerizations with NTBA. jocpr.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (or polydispersity index, PDI) of polymers. lcms.cz This information is critical as the molecular weight significantly influences the physical properties of the polymer, such as viscosity and mechanical strength. lcms.cz

GPC separates polymer molecules based on their size in solution. lcms.cz Coupling GPC with a Multi-Angle Laser Light Scattering (MALLS) detector allows for the absolute determination of the molar mass without the need for column calibration with polymer standards. openrepository.comgoogle.com This is particularly important for novel polymers where appropriate standards may not be available. lcms.cz GPC-MALLS has been used to characterize various NTBA-based polymers, including starlike branched polyacrylamides and copolymers with gum arabic. openrepository.comacs.org For instance, in the synthesis of starlike branched polyacrylamides, GPC analysis showed weight average molecular weights ranging from (2.2–7.8) × 10³ Da with polydispersity indices between 1.2 and 15.1. acs.org

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It is particularly useful for analyzing aqueous polymer solutions and can be used to determine copolymer composition. scitechnol.com

In the study of poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) copolymers, Raman spectroscopy was used to identify the monomer ratio. scitechnol.com The analysis relies on the fact that the peak at 1455 cm⁻¹, associated with CH₃ bending deformation, can be used as a reference. The intensity of this peak is related to the intensities of the CH₃-rock vibrations of the tert-butyl and isopropyl groups, allowing for a quantitative determination of the copolymer composition. scitechnol.com Raman spectroscopy has also been employed to study the interactions between surfactants and PNTBA-based latex particles. acs.org

X-ray Diffraction (XRD) is a key technique for investigating the solid-state morphology of polymers, specifically their crystallinity. researchgate.net The XRD pattern of a polymer can reveal whether it is amorphous, semi-crystalline, or crystalline.

Studies on graft copolymers of NTBA onto starch have shown that the grafting process can significantly alter the crystallinity of the parent polymer. researchgate.net Pure starch exhibits a semi-crystalline nature, but upon grafting with PNTBA, the crystallinity is drastically reduced, as indicated by a significant drop in the intensity of the diffraction peaks. researchgate.net Similarly, in chitosan-graft-poly(N-tert-BAAm) composites, XRD is used to confirm the morphology and ensure that no other impurities are present. researchgate.net The XRD patterns of these materials before and after processes like drug adsorption can also provide insights into structural changes. researchgate.net

Table 2: XRD Peak Analysis of Starch and its Graft Copolymer

| Material | Characteristic Peaks (2θ) | Observation |

|---|---|---|

| Pure Starch | 6.4°, 13.9°, 16.8° | Semi-crystalline nature |

| Starch-g-BAM | Broad pattern, reduced peak intensity | Drastically reduced crystallinity |

Data sourced from ResearchGate. researchgate.netd-nb.info

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential analytical techniques for the analysis of the N-tert-butylacrylamide monomer and for monitoring the progress of polymerization reactions.

HPLC is particularly useful for determining the purity of the NTBA monomer. google.comkrwater.comjinsyet.cn A reverse-phase HPLC method with a simple mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be used for this purpose. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com In industrial settings, HPLC is used to ensure the purity of NTBA, for example, confirming a purity of 99.9% and quantifying trace impurities. google.com

GC is employed to determine monomer conversion during polymerization reactions. acs.org By taking samples from the reaction mixture at different times, the amount of unreacted monomer can be quantified, providing kinetic data for the polymerization process. acs.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of N-tert-butylacrylamide polymers, XPS provides valuable insights into the surface chemistry, which is crucial for applications involving interfacial phenomena such as cell adhesion and coating technologies.

Research on copolymers of N-isopropylacrylamide (NIPAAm) and N-tert-butylacrylamide (NtBAm) has utilized XPS to confirm the presence and relative abundance of constituent elements on the polymer surface. The high-resolution spectra of C 1s, O 1s, and N 1s peaks can be deconvoluted to identify the specific chemical bonds present, such as C-C, C-H, C-N, and C=O, which are characteristic of the acrylamide-based polymer structure. This analysis is critical for verifying the successful incorporation of both monomers into the copolymer and for assessing the surface composition, which may differ from the bulk composition due to surface energy effects.

The data obtained from XPS can be tabulated to show the binding energies of the core level electrons, which are indicative of the chemical environment of the atoms.

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.5 | C-N |

| C 1s | ~288.0 | C=O |

| O 1s | ~532.0 | C=O |

| N 1s | ~400.0 | C-N |

These binding energies serve as fingerprints for the chemical states of the elements, confirming the integrity of the polymer structure at the surface. Variations in these energies can indicate changes in the chemical environment, such as those occurring upon surface modification or degradation.

Microstructural and Morphological Analysis

The performance of polymeric materials is intrinsically linked to their microstructure and morphology. This subsection explores various microscopic and analytical techniques employed to visualize and quantify the physical architecture of N-tert-butylacrylamide-based polymers, from the nanoscale to the microscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. For N-tert-butylacrylamide-based polymers, SEM is widely used to characterize the structure of hydrogels, films, and particles.

In the study of hydrogels, such as those made from poly(N-tert-butylacrylamide-co-acrylamide), SEM reveals the porous structure of the freeze-dried material. printspublications.com For instance, the incorporation of silica (B1680970) particles as porogens in these hydrogels leads to a macroporous structure, which can be clearly observed in SEM images. printspublications.com These pores are critical for applications like controlled release, as they facilitate the diffusion of molecules into and out of the hydrogel matrix. Similarly, ferrogels based on poly(NTB-co-AM/MA) exhibit a bead-like surface structure under SEM. worldwidejournals.com

When NTBA is copolymerized with N-isopropylacrylamide to create electrospun scaffolds, SEM micrographs show fibers with a distinct flat morphology, rather than the typical cylindrical shape. mdpi.com This unique morphology is attributed to the specific composition of the P(NIPAM-co-NtBA) copolymer and the polymer-solvent interactions during the electrospinning process. mdpi.com SEM can also be used to measure fiber diameter and scaffold thickness, revealing how these parameters are influenced by the molecular weight and dispersity of the copolymer. mdpi.com For example, a copolymer with a higher fraction of low-molecular-weight components can result in a thicker scaffold due to lower solution viscosity and faster deposition. mdpi.com

Furthermore, SEM has been employed to characterize the deposition of cell adhesion promoters, like collagen, onto copolymer films of PNIPAAm and NtBAm. nih.gov The technique helps to visualize the surface coverage and morphology of the protein coating, which is essential for understanding cell-substrate interactions. nih.gov In other applications, SEM images of chitosan-graft-poly(N-tert-butylacrylamide) show the surface morphology before and after the adsorption of substances like tetracycline. researchgate.net

| Polymer System | Observed Morphology | Key Finding | Reference |

|---|---|---|---|

| Poly(NTBA-co-AAm)/Silica Hydrogel | Macroporous structure | Silica particles act as effective pore-forming agents. | printspublications.com |

| Poly(NTB-co-AM/MA) Ferrogel | Bead-like surface | Reveals the surface texture of the magnetic hydrogel. | worldwidejournals.com |

| Electrospun P(NIPAM-co-NtBA) | Flat, non-cylindrical fibers | Fiber morphology is dependent on copolymer composition. | mdpi.com |

| PNIPAAm/NtBAm films with protein coating | Visualization of deposited protein layer | Confirms the presence and distribution of cell adhesion promoters. | nih.gov |

| Chitosan-graft-poly(N-tert-butylacrylamide) | Changes in surface after adsorption | Demonstrates the interaction of the polymer with adsorbed molecules. | researchgate.net |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale and can also probe the mechanical properties of materials. nanomagnetics-inst.combruker.comresearchgate.net Unlike electron microscopy, AFM does not require a conductive coating on insulating polymer samples, allowing for the characterization of their native surface. nanomagnetics-inst.com

For copolymers of N-isopropylacrylamide and N-tert-butylacrylamide, AFM has been used in conjunction with SEM to characterize the deposition of cell adhesion proteins. nih.gov While SEM gives a broader view of the surface, AFM can provide higher resolution details of the protein aggregates and the underlying polymer film. nih.gov Phase imaging in AFM is particularly useful for distinguishing between different components in polymer blends or composites based on their viscoelastic properties. nanomagnetics-inst.com

In studies of thermoresponsive polymer brushes, AFM has been used to measure changes in polymer brush thickness in response to temperature changes. For instance, pyrrolidone-based brushes, which are related to acrylamide-based polymers, showed a reduction in thickness of about 25% when heated above their lower critical solution temperature (LCST). rsc.org This demonstrates the coil-to-globule transition of the polymer chains. rsc.org

AFM is also employed to study the surface roughness and porosity of hydrogels. For example, in starch-based hydrogels containing N-tert-butylacrylamide copolymers, AFM can measure the surface topography and provide a quantitative measure of roughness. d-nb.info The height differences measured by AFM can reflect the porosity of the hydrogel network. d-nb.info

| Polymer System | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| PNIPAAm/NtBAm films with protein coating | Surface topography | High-resolution imaging of protein deposition. | nih.gov |

| Starch-PHEMA/GO hydrogels | Surface roughness and height | Height increases and roughness changes upon hydrogel formation. | d-nb.info |

| Thermoresponsive polymer brushes | Brush thickness vs. temperature | Quantifies the collapse of polymer chains above the LCST. | rsc.org |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is used to visualize the internal structure and morphology of materials at a very high resolution, often down to the atomic level. In the context of N-tert-butylacrylamide polymers, TEM is particularly valuable for characterizing nanoparticles and micelles.

For instance, diblock copolymers of styrene (B11656) and N-tert-butylacrylamide in a selective solvent for the NTBA units were shown by TEM to form spherical micelles. acs.orgnih.gov Similarly, amphiphilic block copolymers of poly(N-tert-butyl acrylamide-b-N-acryloylmorpholine) synthesized via RAFT polymerization were observed to form well-defined spherical micelles in aqueous solution at room temperature. researchgate.net TEM can also reveal changes in micelle morphology with temperature. For shell-cross-linked micelles, TEM showed that they could retain their spherical shape even at temperatures where uncross-linked micelles might deform. researchgate.net

In studies involving nanoparticles, TEM is used to determine their size, shape, and dispersity. For example, acrylic copolymer dispersions containing NTBA were characterized by TEM, which measured mean particle sizes of 80 ± 5.8 nm and 112 ± 8.1 nm. rsc.org Self-assembling nanogels of methylcellulose (B11928114) grafted with poly(N-tert-butylacrylamide) were also visualized by TEM, appearing as monodispersed spherical particles with a diameter of around 140 nm. mcmaster.ca

| Polymer System | Observed Structure | Key Measurement | Reference |

|---|---|---|---|

| Styrene and NTBA diblock copolymers | Spherical micelles | Confirmation of micelle formation. | acs.orgnih.gov |

| Poly(NTBA-b-NAM) block copolymers | Spherical micelles | Demonstration of self-assembly and thermal stability. | researchgate.net |

| Acrylic copolymer nanoparticles | Individual spherical particles | Mean particle sizes of 80 nm and 112 nm. | rsc.org |

| MC-g-PNtBAm nanogels | Monodispersed spherical nanogels | Particle size of approximately 140 nm. | mcmaster.ca |

Porosity and Thickness Characterization

The porosity and thickness of polymeric materials are critical parameters that influence their mechanical properties, transport characteristics, and performance in various applications.

For hydrogels based on N-tert-butylacrylamide, porosity is a key factor in their swelling behavior and ability to act as scaffolds for tissue engineering or as matrices for controlled release. The porosity of hydrogels can be determined using methods like solvent replacement, where the hydrogel is saturated with a solvent of known density (e.g., ethanol), and the weight difference before and after immersion is used to calculate the pore volume. researchgate.net For scaffolds made from P(NIPAM-co-NtBA) copolymers, the porosity was measured to be very high, around 95%. mdpi.com

The thickness of polymer films and scaffolds can be measured directly from cross-sectional SEM images. mdpi.comscitechnol.com For electrospun scaffolds of P(NIPAM-co-NtBA), the thickness was found to vary significantly depending on the molecular weight characteristics of the copolymer, with thicknesses of 80 µm and 240 µm reported for two different copolymer batches. mdpi.com In another study, a dense film of a thermoresponsive polymer on a textile substrate was found to have a thickness of about 50 µm. scitechnol.com The thickness of cast films can also be determined using surface measurement systems based on white light interferometry. sci-hub.se For films used in drug delivery, thickness is a critical parameter affecting the release kinetics. For example, increasing the thickness of a poly(N-isopropylacrylamide):poly(N-tert-butylacrylamide) film from 5 to 10 µm resulted in a significant increase in the amount of protein released. nih.gov

| Material | Parameter | Value | Measurement Technique | Reference |

|---|---|---|---|---|

| P(NIPAM-co-NtBA) Scaffold 1 | Porosity | 94.9 ± 1.4% | Not specified | mdpi.com |

| P(NIPAM-co-NtBA) Scaffold 2 | Porosity | 95.3 ± 1.6% | Not specified | mdpi.com |

| P(NIPAM-co-NtBA) Scaffold 1 | Thickness | 80 µm | SEM | mdpi.com |

| P(NIPAM-co-NtBA) Scaffold 2 | Thickness | 240 µm | SEM | mdpi.com |

| Thermoresponsive polymer film on textile | Thickness | ca. 50 µm | SEM | scitechnol.com |

| PNIPAAm:PNtBAAm film | Thickness | 5 µm and 10 µm | Not specified | nih.gov |

Particle Size Distribution and Aggregation Behavior

The particle size and aggregation behavior of N-tert-butylacrylamide-based polymers in solution are crucial for their application in areas such as drug delivery, sensing, and coatings. Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter of particles and their size distribution in a liquid medium.

Precipitation polymerization of N-tert-butylacrylamide in water can produce monodisperse polymer particles with number-average diameters ranging from 75 to 494 nm, as controlled by monomer concentration and the addition of electrolytes. researchgate.net DLS is used to determine these particle sizes and their distributions. colab.ws Copolymers of N-isopropylacrylamide and N-tert-butylacrylamide can also be synthesized as nanoparticles with sizes between 50 and 70 nm. tudublin.ie

The aggregation behavior of these polymers is often stimuli-responsive, particularly to temperature. For terpolymers of N-isopropylacrylamide, 2-acrylamido-2-methyl-1-propanesulfonic acid, and N-tert-butylacrylamide, DLS was used to study their temperature-induced phase separation. core.ac.uk It was found that nanosized aggregates form at temperatures between the lower critical solution temperature (LCST) and the cloud point temperature (CPT). core.ac.uk The rate of aggregation was found to be dependent on the molar ratio of NTBA, with a sudden decrease in aggregation rate above a critical NTBA content. core.ac.uk

The aggregation of these nanoparticles can be influenced by the medium. While copolymer nanoparticles of N-isopropylacrylamide and N-tert-butylacrylamide may show a decrease in particle size in pure water above their LCST, in various test media, their size can increase significantly due to aggregation. tudublin.ie

| Polymer System | Technique | Key Finding | Reference |

|---|---|---|---|

| Poly(N-tert-butylacrylamide) particles | DLS, SEM | Monodisperse particles with diameters from 75 to 494 nm can be synthesized. | researchgate.netcolab.ws |

| NIPAAm/NtBAm copolymer nanoparticles | DLS | Nanoparticles with sizes of 50-70 nm were prepared. | tudublin.ie |

| NIPAAm/AMPS/NTBAAm terpolymers | DLS, Turbidimetry | Formation of nanosized aggregates between LCST and CPT; aggregation rate depends on NTBA content. | core.ac.uk |

| NIPAAm/NtBAm nanoparticles in different media | DLS | Aggregation is highly dependent on the surrounding medium. | tudublin.ie |

Thermal and Responsive Properties

The thermal and responsive behaviors of polymers based on N-tert-butylacrylamide (NTBA) are critical determinants of their functionality, particularly in applications requiring sensitivity to temperature changes. This section delves into the thermoresponsive characteristics, thermal stability, and phase transition behaviors of these polymers.

Polymers containing N-tert-butylacrylamide exhibit thermoresponsive behavior, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water due to hydrogen bonding between the amide groups and water molecules. As the temperature rises above the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the bulky tert-butyl groups become dominant, leading to the polymer's precipitation from the solution. itu.edu.trkpi.ua The theoretical LCST for a homopolymer of NTBA is approximately -5°C. scirp.org

For instance, copolymers of N-tert-butylacrylamide and acrylamide (B121943) (AAm) have been synthesized to create temperature-sensitive hydrogels. Hydrogels with 40-60 mol% of TBA demonstrate temperature sensitivity in water. itu.edu.tritu.edu.tr A gel with 60% TBA has a deswelling transition temperature range of 10 to 28°C, while a gel with 40% TBA begins to deswell around 20°C. itu.edu.tritu.edu.tr

Copolymerization with N-isopropylacrylamide (NIPAAm), another thermoresponsive monomer, also allows for the adjustment of the LCST. Increasing the content of the more hydrophobic NTBA in NIPAAm copolymers leads to a decrease in the LCST. researchgate.netnih.gov For example, poly(NIPAAm-co-NtBAAm)-grafted hyaluronan with 5 mol% of NtBAAm showed an LCST of 28.6°C, which is lower than the 32.0°C LCST of PNIPAAm-g-HA. scirp.org This tunability is crucial for applications like cell sheet engineering, where a specific transition temperature is required for cell attachment and detachment. researchgate.netacs.orgmdpi.com

Similarly, copolymers of polymethacrylamide with NTBA can exhibit a shift from Upper Critical Solution Temperature (UCST)-type behavior to LCST-type behavior as the NTBA content increases. nih.gov At a 50 mol% concentration of NTBA, the copolymer displays LCST-type transitions. nih.gov

Table 1: LCST of N-tert-butylacrylamide Copolymers

| Comonomer | NTBA Content (mol%) | LCST (°C) | Reference |

|---|---|---|---|

| Acrylamide | 60 | 10-28 | itu.edu.tritu.edu.tr |

| Acrylamide | 40 | Starts at ~20 | itu.edu.tritu.edu.tr |

| N-isopropylacrylamide | 15 | 25-32 | mdpi.com |

| Hyaluronan (grafted) | 5 | 28.6 | scirp.org |

| Polymethacrylamide | 50 | Exhibits LCST-type transition | nih.gov |

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of N-tert-butylacrylamide-based polymers. TGA measures the change in mass of a sample as a function of temperature, providing insights into its degradation profile.

Studies on copolymers of N-tert-butylacrylamide (NTB) and 8-quinolinyl methacrylate (B99206) (QMA) have shown that the thermal degradation typically occurs in three stages. jchps.com The initial weight loss is attributed to the evaporation of moisture. The first significant weight loss stage, occurring between 125-250°C, is associated with the dehydration of partially degraded amide groups. The second stage, from 275-350°C, is likely due to decarboxylation and other reactions involving the side chain units. jchps.com

The thermal stability of these copolymers is influenced by the monomer composition. An increase in the NTB content in the copolymer leads to a higher glass transition temperature (Tg), indicating enhanced thermal stability due to reduced segmental mobility. jchps.com

In another study, chitosan-graft-poly(N-tert-butylacrylamide) (chitosan-g-TBA) copolymers demonstrated improved thermal stability compared to unmodified chitosan. researchgate.net The grafted copolymer retained a higher percentage of its mass at 700°C, indicating that the incorporation of NTBA enhances the thermal resistance. researchgate.net

Thermogravimetric analysis of starch grafted with N-tert-butylacrylamide (starch-g-BAM) copolymers also reveals information about their degradation. akjournals.com Under a nitrogen atmosphere, about 80% of a copolymer with a 35.5% grafting efficiency decomposes between 290 and 450°C. akjournals.com

Hydrogels based on N-tert-butylacrylamide exhibit a volume phase transition (VPT), which is a sharp change in their swelling ratio in response to external stimuli like temperature. This behavior is closely linked to the LCST of the constituent polymers. Below the transition temperature, the hydrogel is in a swollen state, and it collapses or shrinks as the temperature is raised above this point. itu.edu.truni-bayreuth.de

The VPTT of these hydrogels can be modulated by copolymerization. For instance, in copolymers of NTBA and acrylamide, hydrogels with 40-60% NTBA by mole show a swelling-deswelling transition in water as the temperature changes. itu.edu.tr In terpolymer gels of N-tert-butylacrylamide (N-t-BAm), 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), and N,N′-methylenebisacrylamide (BisAm), a sharp volume transition was observed at 15°C. acs.orgacs.orgduke.edu

The nature of the phase transition, whether continuous or discontinuous, can be influenced by factors such as the crosslinker density and the presence of charged groups. uni-bayreuth.de In NTBA/AAm hydrogels, the volume phase transitions are generally broad. itu.edu.tr However, the introduction of ionic groups can lead to a more defined, albeit broader, temperature interval for the phase transition. itu.edu.tr

Furthermore, these hydrogels can exhibit reentrant swelling behavior in certain solvent mixtures, such as dimethylsulfoxide (DMSO)-water. itu.edu.tr This phenomenon, where the gel first deswells and then reswells as the solvent composition is continuously changed, is attributed to the presence of the t-butyl groups. itu.edu.tr

Solution Properties and Intermolecular Interactions

The behavior of N-tert-butylacrylamide-based polymers in solution is governed by their hydrodynamic volume and the interactions between polymer chains, which are reflected in the solution's viscosity.

The hydrodynamic volume of a polymer in solution is a measure of the space it occupies. It is influenced by the polymer's molecular weight, conformation, and interactions with the solvent. Techniques like size exclusion chromatography (SEC) and dynamic light scattering (DLS) are used to determine the molecular weight and hydrodynamic radius of these polymers. rsc.orgsci-hub.senih.gov

For poly-N-tert-butylacrylamide (PNTBA) in methanol, a good solvent, the polymer chains are expanded and behave as stiff molecules. capes.gov.br Light scattering studies have been used to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and radii of gyration. capes.gov.br

In the case of block copolymers of styrene and N-tert-butylacrylamide in 1-octanol (B28484), which is a selective solvent for the NTBA block, the polymers self-assemble into spherical micelles. nih.gov DLS has been utilized to measure the hydrodynamic radius of these micelles as a function of temperature. nih.gov

The diffusion coefficients obtained from techniques like DOSY NMR can also be used to determine the hydrodynamic radius, providing insights into size distribution and aggregation behavior. rsc.org

For copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA), the viscosity of a 15 wt% solution in ethanol (B145695) was found to be dependent on the molecular weight and dispersity of the copolymer. mdpi.com Higher molecular weight and dispersity resulted in a higher viscosity. mdpi.com

Rheological studies of block copolymers of styrene and N-tert-butylacrylamide in 1-octanol show that at higher concentrations, these solutions form gels. nih.gov The transition from a viscoelastic fluid to a gel state can be characterized by rheological measurements, which show a power-law behavior at the gel point. nih.gov

In the context of semi-batch radical copolymerization of NTBA and methyl acrylate (B77674) (MA), the solvent plays a crucial role in reducing viscosity and improving heat removal from the reaction system. mdpi.com

Table 2: Viscosity of P(NIPAM-co-NtBA) Solutions

| Copolymer | Molecular Weight (kDa) | Dispersity (Mw/Mn) | Viscosity (mPa·s) of 15 wt% solution in ethanol | Reference |

|---|---|---|---|---|

| Copolymer 1 | 137 | - | 580 ± 100 | mdpi.com |

| Copolymer 2 | 123 | - | 460 ± 50 | mdpi.com |

Hydrophilic-Hydrophobic Balance and Zeta Potential

The zeta potential of nanoparticles formed from NTBA copolymers is strongly correlated with the monomer ratio and, consequently, the particle's hydrophobicity. nih.govtudublin.ietudublin.ie Studies on copolymer nanoparticles of N-isopropylacrylamide and N-tert-butylacrylamide have demonstrated that the zeta potential correlates well with the proportion of NTBA monomer. nih.govtudublin.ie As the NTBA content increases, the hydrophobicity of the particle surface increases, which is reflected in the zeta potential measurements. tudublin.ie In one study, nanoparticles with a higher NTBA ratio exhibited a more pronounced ecotoxicological response, which was directly linked to their zeta potential. nih.gov

| Material | Hydrodynamic Radius (nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|